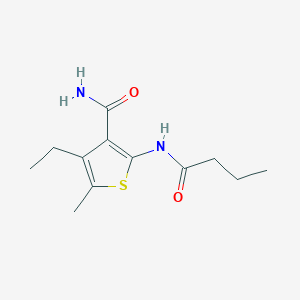
2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as BET, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that regulate gene expression by binding to acetylated lysine residues on histones. BET inhibitors have gained significant attention in recent years due to their potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
作用機序
2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide inhibitors target the bromodomain proteins, which are involved in the regulation of gene expression. This compound proteins bind to acetylated lysine residues on histones, leading to the recruitment of transcriptional co-activators and the activation of gene expression. This compound inhibitors disrupt the interaction between this compound proteins and acetylated histones, leading to the suppression of oncogene expression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have several biochemical and physiological effects. This compound inhibitors suppress the expression of oncogenes, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound inhibitors also exhibit anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. Moreover, this compound inhibitors have been shown to improve cardiac function in animal models of heart failure.
実験室実験の利点と制限
2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide inhibitors have several advantages for lab experiments, including their selectivity and potency. This compound inhibitors selectively target bromodomain proteins, leading to the suppression of oncogene expression and the induction of apoptosis in cancer cells. Moreover, this compound inhibitors have been shown to have low toxicity and good pharmacokinetic properties. However, this compound inhibitors also have some limitations, including their potential off-target effects and the development of resistance in cancer cells.
将来の方向性
There are several future directions for the research on 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide inhibitors. One of the potential applications of this compound inhibitors is in the treatment of cancer, where this compound inhibitors could be used in combination with other therapies to improve the efficacy of cancer treatment. Moreover, this compound inhibitors could be used in the treatment of other diseases, including inflammation and cardiovascular disorders. Further research is needed to understand the mechanisms of action of this compound inhibitors and to develop more potent and selective inhibitors.
合成法
The synthesis of 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide involves several steps, including the condensation of ethyl acetoacetate and thiosemicarbazide, followed by the reaction with butyryl chloride and methyl iodide. The final product is obtained after purification by column chromatography. The synthesis method of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
科学的研究の応用
2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide inhibitors have been shown to have promising therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular disorders. This compound inhibitors selectively bind to bromodomain proteins, leading to the suppression of oncogene expression and the induction of apoptosis in cancer cells. This compound inhibitors also exhibit anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. Moreover, this compound inhibitors have been shown to improve cardiac function in animal models of heart failure.
特性
IUPAC Name |
2-(butanoylamino)-4-ethyl-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-4-6-9(15)14-12-10(11(13)16)8(5-2)7(3)17-12/h4-6H2,1-3H3,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWGGEBJZSSOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(S1)C)CC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5864747.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide](/img/structure/B5864748.png)
![4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5864757.png)
![N-[2-(4-pyridinyl)ethyl]-1,4-benzenedisulfonamide](/img/structure/B5864761.png)



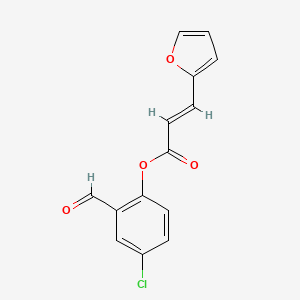
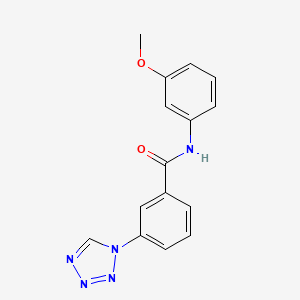
![2-chloro-6-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5864804.png)
![2,2,2-trichloro-N'-[(4-chlorophenyl)sulfonyl]ethanimidamide](/img/structure/B5864809.png)
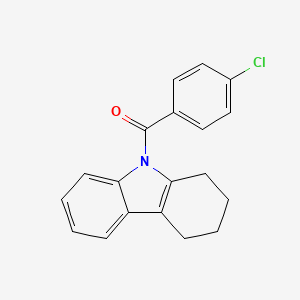
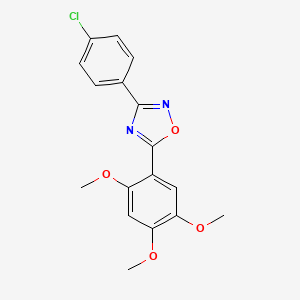
![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)